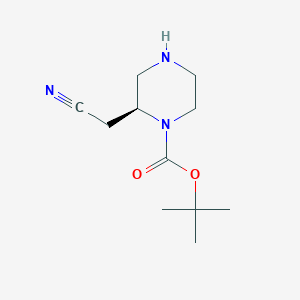
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is an intriguing organic compound featuring a piperazine ring substituted with a cyanomethyl group and a tert-butyl ester
Mécanisme D'action
Target of Action
The tert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .
Mode of Action
The tert-butyl group, a simple hydrocarbon moiety, is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of (2S)-2-(cyanomethyl)piperazine with tert-butyl chloroformate. The process is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to ensure the reaction proceeds efficiently.
Industrial Production Methods: Industrial production methods might involve similar synthetic routes but scaled up to accommodate large quantities. Continuous flow reactors and automated systems can enhance the efficiency and yield, ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can be subjected to oxidation or reduction reactions depending on the desired derivative or intermediate.
Common Reagents and Conditions
Nucleophiles such as amines or thiols for substitution reactions.
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminium hydride.
Major Products Formed
Substituted derivatives of piperazine.
Various oxidized or reduced forms depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, making it valuable for creating novel compounds for further study.
Biology and Medicine: This compound has potential in medicinal chemistry for the development of new drugs. Its structure suggests that it could interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry: In industrial settings, the compound can be used in the production of various chemicals and materials, offering a versatile building block for synthetic pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to similar piperazine derivatives, tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is unique due to its cyanomethyl group and tert-butyl ester, which can influence its reactivity and interactions.
List of Similar Compounds
Tert-butyl (2S)-2-(methyl)piperazine-1-carboxylate
Ethyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
Tert-butyl (2S)-2-(ethyl)piperazine-1-carboxylate
So, there you go. Any other rabbit holes you'd like to dive into?
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)
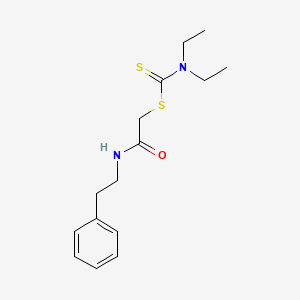
![N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2824723.png)
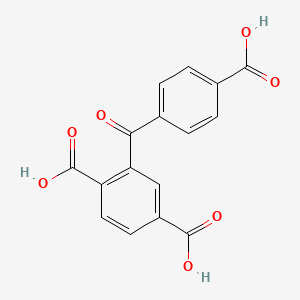
![1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2824726.png)
![N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2824727.png)
![3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2824730.png)
![N-cyclopentyl-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2824731.png)
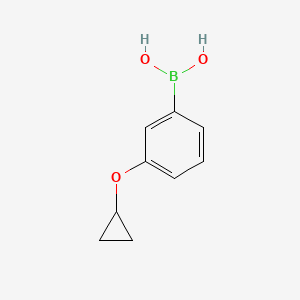
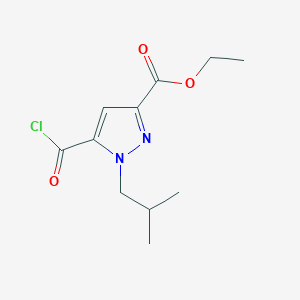
![N-(4-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2824736.png)
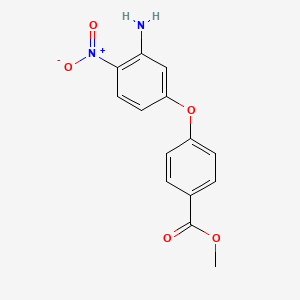
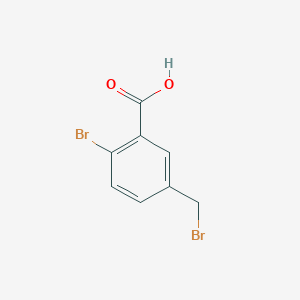
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)
